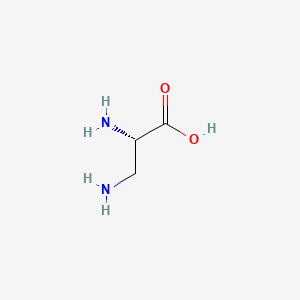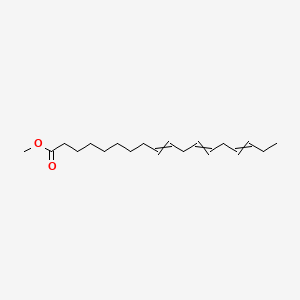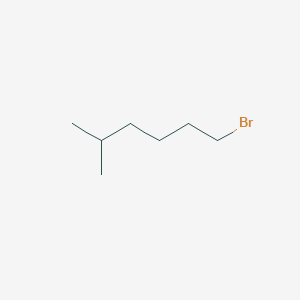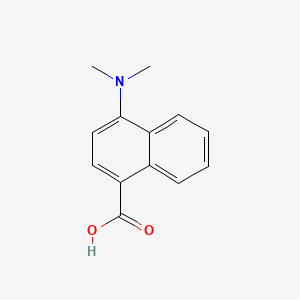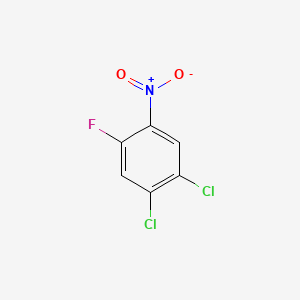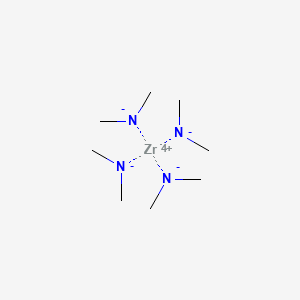
Tétrakis(diméthylamido)zirconium(IV)
Vue d'ensemble
Description
Tetrakis(dimethylamido)zirconium(IV), also known as TDMAZ, is a compound with the linear formula [(CH3)2N]4Zr . It is used as a precursor for atomic layer deposition of zirconium, which finds applications ranging from gas sensors to high-k dielectrics in microelectronics .
Synthesis Analysis
The synthesis of Tetrakis(dimethylamido)zirconium(IV) involves several steps . Under an argon atmosphere, dimethylamine and hexane are added to a three-necked bottle. The mixture is stirred uniformly and n-butyllithium solution is added drop by drop. After stirring and reacting for 10 hours, zirconium tetrachloride is added to the reaction system. The reaction system is stirred under the protection of inert gas to react for 24-30 hours .Molecular Structure Analysis
The molecular weight of Tetrakis(dimethylamido)zirconium(IV) is 267.53 . The linear formula is [(CH3)2N]4Zr . The SMILES string is CN©ZrC)(N©C)N©C .Chemical Reactions Analysis
Tetrakis(dimethylamido)zirconium(IV) may be used as a precursor for atomic layer deposition of zirconium . It can also undergo an amine substitution reaction that yields novel monomeric heteroleptic mixed amido-ketoiminato complexes .Physical And Chemical Properties Analysis
Tetrakis(dimethylamido)zirconium(IV) is a solid with a melting point of 57-60 °C . It is moisture sensitive and should be stored at 2-8°C . The compound is also flammable .Applications De Recherche Scientifique
Dépôt en phase vapeur à basse température (ALD)
Le tétrakis(diméthylamido)zirconium(IV) est utilisé comme précurseur dans les procédés ALD pour déposer des couches minces à base de zirconium. Ces films sont essentiels à la fabrication de capteurs de gaz et de diélectriques à haute constante diélectrique dans la microélectronique, qui sont des composants essentiels des dispositifs électroniques modernes .
Capteurs de gaz
Dans le domaine de la détection de gaz, les couches minces créées à l'aide de tétrakis(diméthylamido)zirconium(IV) améliorent la sensibilité et la sélectivité des capteurs. Cette application est essentielle pour la surveillance environnementale et les systèmes de sécurité industrielle .
Diélectriques à haute constante diélectrique
Les matériaux diélectriques à haute constante diélectrique sont essentiels à l'industrie des semi-conducteurs. L'utilisation de tétrakis(diméthylamido)zirconium(IV) dans la création de ces matériaux permet le développement de composants électroniques plus efficaces et compacts .
Mécanisme D'action
Target of Action
Tetrakis(dimethylamido)zirconium(IV) is primarily used as a precursor for atomic layer deposition of zirconium . The primary target of this compound is the zirconium layer, which finds applications ranging from gas sensors to high-k dielectrics in microelectronics .
Mode of Action
The mode of action of Tetrakis(dimethylamido)zirconium(IV) involves its interaction with the zirconium layer during the atomic layer deposition process . The compound provides zirconium ions, which are deposited onto the substrate in a controlled manner to form a thin layer of zirconium .
Biochemical Pathways
The biochemical pathways affected by Tetrakis(dimethylamido)zirconium(IV) are primarily related to the formation of zirconium layers in microelectronics . The downstream effects of these pathways include the creation of high-k dielectrics and gas sensors .
Pharmacokinetics
Its properties relevant to atomic layer deposition include its solid form and its storage temperature of 2-8°c .
Result of Action
The result of the action of Tetrakis(dimethylamido)zirconium(IV) is the formation of a zirconium layer on a substrate . This layer can be used in various applications in microelectronics, including as a high-k dielectric or as a component of a gas sensor .
Safety and Hazards
Orientations Futures
Tetrakis(ethylmethylamido)zirconium(IV), a similar compound, can be used as a precursor for atomic layer deposition of zirconium fluoride . These metal fluorides are applied in the field of catalysis, optical films, and protective coatings for Li-ion battery electrodes . This suggests potential future directions for the use of Tetrakis(dimethylamido)zirconium(IV) in similar applications.
Analyse Biochimique
Biochemical Properties
Tetrakis(dimethylamido)zirconium(IV) plays a significant role in biochemical reactions, particularly in the deposition of zirconium-based materials. It interacts with various enzymes, proteins, and other biomolecules during these processes. The compound’s interaction with these biomolecules is primarily through coordination bonds, where the zirconium atom forms bonds with the nitrogen atoms of the dimethylamido groups. This interaction facilitates the deposition of zirconium onto substrates, which is crucial for the formation of thin films in microelectronics .
Cellular Effects
Tetrakis(dimethylamido)zirconium(IV) influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the function of cells by modulating the activity of specific enzymes and proteins involved in these pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in cellular metabolism and gene expression. These effects are essential for understanding the compound’s role in biomedical applications and its potential impact on cellular health .
Molecular Mechanism
The molecular mechanism of Tetrakis(dimethylamido)zirconium(IV) involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and cellular function. The zirconium atom in the compound forms coordination bonds with the nitrogen atoms of the dimethylamido groups, facilitating its binding to biomolecules. This binding is crucial for the compound’s role in biochemical reactions and its impact on cellular processes .
Dosage Effects in Animal Models
The effects of Tetrakis(dimethylamido)zirconium(IV) vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function and promoting tissue regeneration. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Understanding the dosage effects of Tetrakis(dimethylamido)zirconium(IV) is crucial for determining its safe and effective use in biomedical applications .
Metabolic Pathways
Tetrakis(dimethylamido)zirconium(IV) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux and metabolite levels by modulating the activity of specific enzymes. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential impact on metabolic health .
Subcellular Localization
Tetrakis(dimethylamido)zirconium(IV) exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding the subcellular localization of Tetrakis(dimethylamido)zirconium(IV) is essential for elucidating its role in cellular processes and its potential impact on cellular health .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Tetrakis(dimethylamido)zirconium(IV) can be achieved through a ligand exchange reaction between zirconium tetrachloride and dimethylamidoamine in the presence of a reducing agent.", "Starting Materials": [ "Zirconium tetrachloride", "Dimethylamidoamine", "Reducing agent (such as lithium aluminum hydride)" ], "Reaction": [ "Add zirconium tetrachloride to a flask containing anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.", "Add dimethylamidoamine to the flask and stir the mixture for several hours at room temperature.", "Add the reducing agent to the mixture and stir for an additional period of time.", "Filter the resulting solid and wash with THF to obtain Tetrakis(dimethylamido)zirconium(IV) as a yellow powder." ] } | |
Numéro CAS |
19756-04-8 |
Formule moléculaire |
C8H24N4Zr |
Poids moléculaire |
267.53 g/mol |
Nom IUPAC |
dimethylazanide;zirconium(4+) |
InChI |
InChI=1S/4C2H6N.Zr/c4*1-3-2;/h4*1-2H3;/q4*-1;+4 |
Clé InChI |
DWCMDRNGBIZOQL-UHFFFAOYSA-N |
SMILES |
C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Zr+4] |
SMILES canonique |
C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Zr+4] |
Pictogrammes |
Flammable; Irritant |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



